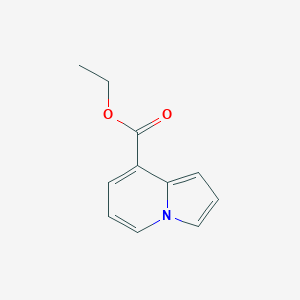
Ethyl indolizine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl indolizine-8-carboxylate is a nitrogen-containing heterocyclic compound, part of the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, with an ethyl ester group attached to the carboxylate position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl indolizine-8-carboxylate typically involves the cyclization of pyridine derivatives. One common method is the reaction of 2-alkylpyridines with ethyl isopropenyldiazoacetate under specific conditions to form the indolizine ring . Another approach involves the use of transition metal-catalyzed reactions and oxidative coupling to achieve the desired substitution patterns .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl indolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives .
Applications De Recherche Scientifique
Ethyl indolizine-8-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl indolizine-8-carboxylate can be compared with other indolizine derivatives and nitrogen-containing heterocycles:
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl indolizine-8-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-3-7-12-8-4-6-10(9)12/h3-8H,2H2,1H3 |
Clé InChI |
WREBYWAXFUQEIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CN2C1=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


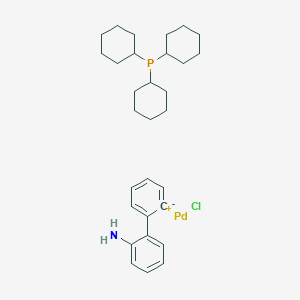
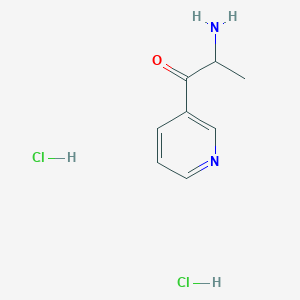
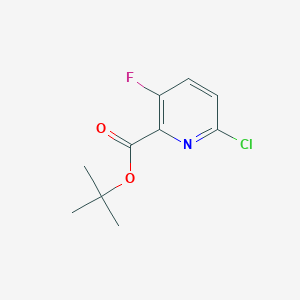
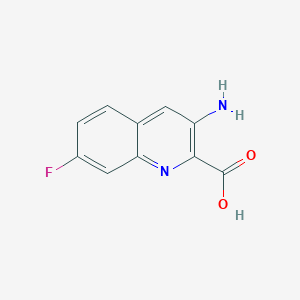

![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
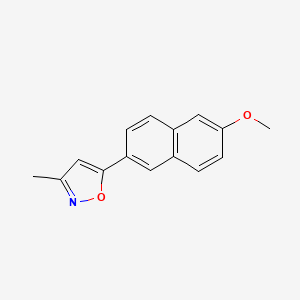
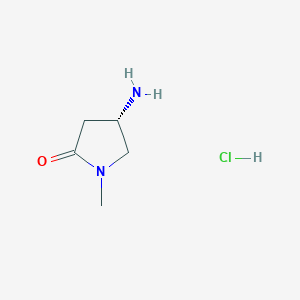
![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)
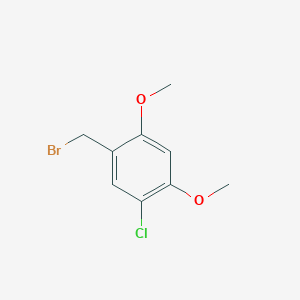
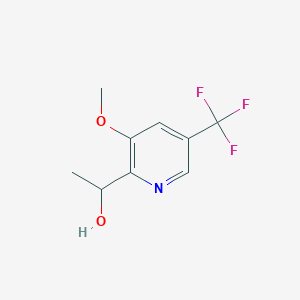


![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
